molecular formula C9H10ClFO2 B161778 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene CAS No. 1716-43-4

1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene

Cat. No.: B161778
CAS No.: 1716-43-4
M. Wt: 204.62 g/mol
InChI Key: RASIHJHGNLXRPH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene typically involves the chloromethylation of 2-fluoro-3,4-dimethoxybenzene. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalyst and reaction conditions is crucial to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include 2-fluoro-3,4-dimethoxytoluene.

Scientific Research Applications

1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene depends on its application. In medicinal chemistry, it may interact with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, while the fluorine atom can enhance binding affinity through hydrogen bonding or dipole interactions.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-2-fluorobenzene
  • 1-(Chloromethyl)-3,4-dimethoxybenzene
  • 2-Fluoro-3,4-dimethoxybenzyl chloride

Uniqueness: 1-(Chloromethyl)-2-fluoro-3,4-dimethoxybenzene is unique due to the combination of its functional groups. The presence of both a fluorine atom and two methoxy groups on the benzene ring provides distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASIHJHGNLXRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285184
Record name 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1716-43-4
Record name NSC40842
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(chloromethyl)-2-fluoro-3,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-fluoroveratraldehyde used as indicated above is prepared as follows: 3-fluoroveratrole is reacted with monochloromethyl ether in glacial acetic acid to give 2-fluoro-3,4-dimethoxybenzyl chloride which is treated with hexamethylenetetramine in chloroform followed by refluxing in 50% acetic acid to yield the 2-fluoroveratraldehyde.
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